molecular formula C8H13NO2 B13326154 6-Oxa-9-azaspiro[3.6]decan-8-one

6-Oxa-9-azaspiro[3.6]decan-8-one

Cat. No.: B13326154
M. Wt: 155.19 g/mol
InChI Key: RBZNPMAYVYPERX-UHFFFAOYSA-N
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Description

6-Oxa-9-azaspiro[3.6]decan-8-one is a spirocyclic chemical building block of high interest in pharmaceutical research and development. The spirocyclic framework, consisting of two rings connected by a single atom, provides a rigid, three-dimensional structure that is highly valuable in drug discovery . This specific rigidity is exploited to create well-defined molecular architectures that can precisely interact with biological targets, often leading to improved selectivity and metabolic stability compared to flat aromatic molecules . While specific clinical applications for this exact compound are not fully detailed in the literature, spirocyclic structures like the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold have been investigated as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders and obesity . Furthermore, related 1-oxa-9-azaspiro[5.5]undecane derivatives have shown promise as high-potency antituberculosis agents, acting as inhibitors of the MmpL3 protein in M. tuberculosis . Researchers utilize this compound as a versatile synthetic intermediate to generate diverse compound libraries for screening against various disease targets. This product is intended for research applications as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, as related spirocyclic azaspiro compounds are classified as irritants and may cause skin, eye, or respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-9-azaspiro[3.6]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-4-11-6-8(5-9-7)2-1-3-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZNPMAYVYPERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC(=O)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility and stability of 6-Oxa-9-azaspiro[3.6]decan-8-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Stability Assessment of 6-Oxa-9-azaspiro[3.6]decan-8-one

Executive Summary

The compound 6-Oxa-9-azaspiro[3.6]decan-8-one represents a high-value spirocyclic scaffold in modern medicinal chemistry.[1] Belonging to the class of spiro-fused oxazepanones , this molecule offers a strategic balance between structural rigidity and physicochemical compliance. Unlike traditional flat aromatic systems, the spiro[3.6]decane core introduces significant fraction of sp3-hybridized carbons (


), a parameter directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuous binding.[2]

This technical guide provides a rigorous framework for evaluating the solubility and stability of this scaffold. It addresses the unique challenges posed by the 7-membered lactam ring and the spiro-ether linkage, providing researchers with self-validating protocols for lead optimization.[1]

Chemical Architecture & Predicted Physicochemical Profile[3]

Before initiating wet-lab profiling, it is critical to understand the structural determinants governing the molecule's behavior.

  • Core System: Spiro[3.6]decane (Cyclobutane spiro-fused to a 7-membered ring).[1]

  • Functional Motifs:

    • 6-Oxa (Ether): Increases polarity and hydrogen bond accepting (HBA) capacity; potential site for oxidative metabolism.

    • 9-Aza-8-one (Lactam): A 7-membered amide (epsilon-lactam).[1] This ring size is generally more hydrolytically stable than

      
      -lactams but more conformationally flexible than 
      
      
      
      -lactams.[1]
    • Spiro Center: Provides orthogonal exit vectors, preventing

      
      -stacking and improving aqueous solubility.
      
Table 1: Calculated Physicochemical Properties (In Silico Estimates)
PropertyValue (Approx.)Implication for Drug Design
Molecular Formula

Low MW fragment/building block.[1]
Molecular Weight ~155.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP 0.3 – 0.8Low lipophilicity; likely high aqueous solubility.
TPSA ~40-50

High membrane permeability potential.[1]
H-Bond Donors 1 (Amide NH)Good handle for derivatization.[1]
H-Bond Acceptors 2 (Ketone O, Ether O)Solvation support in aqueous media.

Solubility Profiling Protocols

For spirocyclic lactams, solubility is rarely the bottleneck, but solid-state polymorphism can cause variability. We employ a two-tier approach: Kinetic (for screening) and Thermodynamic (for pre-formulation).

Tier 1: High-Throughput Kinetic Solubility (Nephelometry)
  • Objective: Rapidly determine the "solubility limit" of the compound precipitating from a DMSO stock.

  • Protocol:

    • Prepare a 10 mM stock solution in DMSO.

    • Spike into PBS (pH 7.4) at increasing concentrations (1, 10, 50, 100, 500

      
      ) in a 96-well plate (final DMSO < 1%).
      
    • Incubate for 90 minutes at 25°C with shaking.

    • Measure light scattering (nephelometry) or absorbance at 620 nm.

    • Causality: The onset of turbidity indicates the kinetic solubility limit. Note that this method overestimates solubility due to supersaturation effects common with amorphous precipitates.

Tier 2: Equilibrium Thermodynamic Solubility (Shake-Flask)
  • Objective: Determine the true saturated solubility of the crystalline solid.

  • Protocol:

    • Weigh excess solid compound (~2 mg) into a glass vial.

    • Add 1 mL of buffer (pH 1.2, 6.8, and 7.4) or biorelevant media (FaSSIF).

    • Agitate at 37°C for 24 hours to ensure equilibrium.

    • Filter supernatant using a 0.45

      
       PVDF filter (low binding).
      
    • Analyze filtrate via HPLC-UV (210-220 nm detection for the lactam/ether backbone).

    • Self-Validation: Measure pH of the filtrate post-incubation. A shift >0.2 pH units indicates instability or salt disproportionation.

SolubilityWorkflow cluster_Kinetic Tier 1: Kinetic (Screening) cluster_Thermo Tier 2: Thermodynamic (Gold Standard) Start Compound Solid (Crystalline) DMSO DMSO Stock (10 mM) Start->DMSO Excess Add Excess Solid to Buffer Start->Excess Spike Spike into Buffer (<1% DMSO) DMSO->Spike Buffer Buffer System (pH 1.2, 7.4) Turbidity Measure Turbidity (Nephelometry) Spike->Turbidity ResultK Kinetic Solubility (Precipitation Point) Turbidity->ResultK Shake Shake 24h @ 37°C Excess->Shake Filter Filter (0.45 µm) Shake->Filter HPLC HPLC-UV Quant Filter->HPLC ResultT Equilibrium Solubility (mg/mL) HPLC->ResultT caption Figure 1: Dual-tier solubility profiling workflow ensuring data integrity from screening to formulation.

Stability Assessment

The 6-Oxa-9-azaspiro[3.6]decan-8-one core presents specific stability risks: Lactam Hydrolysis (acid/base catalyzed) and Oxidative Metabolism (at the ether


-carbons).[1]
A. Chemical Stability (pH Stress Testing)

The 7-membered lactam is susceptible to ring-opening hydrolysis, particularly in acidic environments (simulating gastric fluid).

  • Protocol:

    • Dissolve compound (100

      
      ) in:
      
      • 0.1 N HCl (pH ~1)

      • PBS (pH 7.4)

      • 0.1 N NaOH (pH ~13)

    • Incubate at 37°C.

    • Sample at T=0, 1h, 4h, 24h.

    • Analysis: LC-MS/MS. Look for the mass shift of +18 Da (Water addition), corresponding to the ring-opened amino acid form (

      
      ).
      
B. Metabolic Stability (Microsomal)

The ether moiety (6-Oxa) activates adjacent carbons (C5 and C7) for CYP450-mediated oxidation (O-dealkylation or hydroxylation).[1]

  • Protocol:

    • Incubate 1

      
       compound with Liver Microsomes (Human/Rat) + NADPH regenerating system.
      
    • Quench aliquots at 0, 5, 15, 30, 60 min with cold acetonitrile.

    • Calculation: Plot ln(% remaining) vs. time to derive

      
       and Intrinsic Clearance (
      
      
      
      ).
    • Mechanistic Insight: If high clearance is observed, check for metabolite M+16 (Hydroxylation on the 7-membered ring) or ring cleavage products.

StabilityPathways Parent 6-Oxa-9-azaspiro[3.6]decan-8-one (Parent) Acid Acidic Conditions (pH < 2) Parent->Acid Chemical Stress CYP CYP450 Metabolism (Liver Microsomes) Parent->CYP Biological Stress Hydrolysis Lactam Hydrolysis (+H2O, +18 Da) Acid->Hydrolysis Oxidation C-Hydroxylation (+O, +16 Da) CYP->Oxidation Phase I Met. RingOpen Ring Opening (Amino Acid Derivative) CYP->RingOpen O-Dealkylation Hydrolysis->RingOpen Irreversible caption Figure 2: Primary degradation pathways: Hydrolytic ring opening and oxidative metabolism.

Handling & Formulation Guidelines

  • Hygroscopicity: Small polar lactams are often hygroscopic. Store the solid in a desiccator at -20°C.

  • Solvent Compatibility:

    • Preferred: DMSO, Methanol, Ethanol (High solubility).

    • Avoid: Primary amines in solution for long-term storage (risk of transamidation ring opening).

  • Formulation: For in vivo studies, this compound is predicted to be soluble in 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  or simple saline, eliminating the need for harsh surfactants like Tween 80.[1]
    

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Authoritative text on lactam stability).

  • PubChem Compound Summary. (2025). 9-Oxa-6-azaspiro[4.5]decane (Analogous Scaffold Data). National Library of Medicine.[3]

Sources

Methodological & Application

The Staudinger Cycloaddition: A Detailed Guide to the Synthesis of Spiro-β-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the β-Lactam Scaffold

Since Alexander Fleming's seminal discovery of penicillin in 1928, the β-lactam, a four-membered cyclic amide, has remained a cornerstone of medicinal chemistry. Its profound impact on treating bacterial infections is well-documented, with β-lactam antibiotics functioning by acylating the transpeptidase enzyme essential for bacterial cell wall synthesis. Beyond their antibacterial prowess, β-lactam derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities as cholesterol-lowering agents, antidiabetics, and even anticancer therapeutics.

Among the diverse architectures incorporating this privileged scaffold, spiro-β-lactams have emerged as particularly compelling targets in drug discovery. The introduction of a spirocyclic junction, a carbon atom shared by two rings, imparts significant conformational rigidity and three-dimensionality to the molecule. This unique structural feature can lead to enhanced binding affinity and selectivity for biological targets, making spiro-β-lactams attractive scaffolds for the development of novel therapeutic agents. The synthesis of these sterically demanding structures, however, presents a considerable challenge.

The Staudinger [2+2] ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907, stands as one of the most powerful and versatile methods for the construction of the β-lactam ring. This formal [2+2] cycloaddition between a ketene and an imine provides a convergent and often stereocontrolled route to a wide array of β-lactam derivatives, including the synthetically challenging spirocyclic variants.

This comprehensive guide provides a detailed exploration of the Staudinger [2+2] ketene-imine cycloaddition for the synthesis of spiro-β-lactams. We will delve into the mechanistic intricacies of the reaction, dissect the factors governing its stereochemical outcome, and present a detailed, field-proven protocol for its practical application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this classic yet ever-relevant transformation in their synthetic endeavors.

Mechanistic Insights: A Stepwise Journey to the β-Lactam Ring

The Staudinger cycloaddition is generally accepted to proceed through a stepwise mechanism rather than a concerted pericyclic pathway. The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. This initial step leads to the formation of a zwitterionic intermediate.

The fate of this zwitterionic intermediate is pivotal in determining the final stereochemistry of the β-lactam product. The second step involves a conrotatory electrocyclic ring closure of the zwitterion to form the four-membered lactam ring.

Staudinger_Mechanism Ketene Ketene (R1, R2) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Imine (R3, R4) Imine->Zwitterion Plus + SpiroBLactam Spiro-β-Lactam Zwitterion->SpiroBLactam Conrotatory Ring Closure

Figure 1: General mechanism of the Staudinger [2+2] ketene-imine cycloaddition.

The stereochemical outcome of the Staudinger reaction is a complex interplay of several factors, including the geometry of the imine, the electronic nature of the substituents on both the ketene and the imine, and the reaction conditions.

  • Imine Geometry: Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. This stereochemical preference is established during the initial nucleophilic attack and the subsequent ring closure.

  • Substituent Effects: The electronic properties of the substituents on both reactants play a crucial role in the rate of ring closure. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow down the ring closure, allowing for potential isomerization of the zwitterionic intermediate, which often leads to the thermodynamically more stable trans-β-lactam.

  • Steric Hindrance: In the synthesis of spiro-β-lactams, the steric bulk of the substituents on both the cyclic ketone precursor (which becomes part of the ketene) and the imine significantly influences the stereochemical outcome. The approach of the imine to the ketene is often dictated by minimizing steric interactions, which can lead to a high degree of diastereoselectivity.

Experimental Protocol: Synthesis of a Tetrahydrofuran-Derived Spiro-β-Lactam

This protocol provides a detailed procedure for the synthesis of a spiro-β-lactam derived from a tetrahydrofuran-based ketene and an imine, adapted from established literature procedures. Ketenes are often unstable and prone to polymerization, necessitating their in situ generation. A common and practical method involves the dehydrohalogenation of an acyl chloride with a tertiary amine base.

Materials and Reagents:

  • 2-Tetrahydrofuroyl chloride

  • N-Benzylidenebenzylamine (or other suitable imine)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Protocol_Workflow Start Start: Assemble Reaction Apparatus Reagents Add Imine and Toluene Start->Reagents InSituKetene In Situ Ketene Generation: Add Acyl Chloride and Et3N Reagents->InSituKetene Reaction Reflux Reaction Mixture InSituKetene->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, HRMS) Purification->Characterization End End: Isolated Spiro-β-Lactam Characterization->End

Figure 2: Experimental workflow for the synthesis of a spiro-β-lactam.

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add N-benzylidenebenzylamine (1.0 eq) and anhydrous toluene (40 mL). Stir the solution at room temperature.

  • In Situ Ketene Generation and Cycloaddition: In a separate, dry dropping funnel, prepare a solution of 2-tetrahydrofuroyl chloride (1.2 eq) and freshly distilled triethylamine (1.5 eq) in anhydrous toluene (10 mL). Add this solution dropwise to the stirring imine solution over a period of 30 minutes.

    • Expert Insight: The slow addition of the acyl chloride/base mixture is crucial to maintain a low concentration of the ketene, minimizing its self-polymerization and favoring the desired [2+2] cycloaddition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting imine and the appearance of a new spot corresponding to the spiro-β-lactam product will indicate the reaction's progression. Depending on the specific substrates, the reaction may take several hours to reach completion (e.g., 48-96 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. The diastereomeric products, if formed, can often be separated at this stage.

  • Characterization: Characterize the purified spiro-β-lactam(s) by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm the structure and stereochemistry.

Factors Influencing Yield and Stereoselectivity: A Data-Driven Perspective

The choice of substituents on both the ketene and imine precursors has a profound impact on the yield and diastereoselectivity of the Staudinger cycloaddition for spiro-β-lactam synthesis. The following table summarizes representative data from the literature, illustrating these effects.

Ketene Precursor (Acyl Chloride)ImineDiastereomeric Ratio (cis:trans)Yield (%)Reference
2-Tetrahydrofuroyl chlorideN-BenzylidenebenzylamineMixture of diastereomers60-70
2-Tetrahydrofuroyl chlorideN-(4-Methoxybenzylidene)anilinePredominantly one diastereomer75
Chloroacetyl chlorideIsomaleimide derivativeStereoselectiveModerate
Methoxyacetyl chlorideN-PhenylbenzaldimineNot specifiedGood
Phthalimidoacetyl chloridePolyaromatic imineExclusively transGood

Key Observations and Insights:

  • The use of cyclic acyl chlorides as ketene precursors is an effective strategy for the synthesis of spiro-β-lactams.

  • The electronic nature of the substituents on the imine can significantly influence the diastereoselectivity. Electron-donating groups on the aniline ring of the imine, for instance, can favor the formation of a single diastereomer.

  • Highly functionalized ketenes, such as those derived from phthalimidoacetyl chloride, can lead to excellent stereocontrol, often yielding a single diastereomer.

  • The reaction conditions, including solvent and temperature, also play a critical role. For instance, conducting the reaction in refluxing toluene is a common practice.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield- Ketene polymerization- Incomplete reaction- Decomposition of product- Ensure slow addition of acyl chloride/base mixture.- Increase reaction time and continue monitoring by TLC.- Use milder reaction conditions if possible; purify the product carefully.
Poor Diastereoselectivity- Lack of inherent stereocontrol with chosen substrates- Isomerization of zwitterionic intermediate- Modify the electronic or steric properties of the imine or ketene.- Lower the reaction temperature to potentially favor the kinetically controlled product.
Difficulty in Purification- Similar polarities of diastereomers- Presence of byproducts- Utilize high-performance liquid chromatography (HPLC) for separation.- Optimize the reaction to minimize byproduct formation.

Conclusion: A Timeless Reaction for Modern Drug Discovery

The Staudinger [2+2] ketene-imine cycloaddition remains a highly relevant and powerful tool in the arsenal of the synthetic chemist. Its ability to construct the sterically encumbered and conformationally constrained spiro-β-lactam scaffold makes it particularly valuable in the context of modern drug discovery. By understanding the mechanistic nuances and the factors that govern its stereochemical outcome, researchers can effectively harness this century-old reaction to create novel molecular architectures with significant therapeutic potential. The protocols and insights provided herein serve as a robust foundation for the successful application of the Staudinger cycloaddition in the synthesis of spiro-β-lactams, paving the way for the discovery of the next generation of bioactive compounds.

References

  • Alonso, E., del Pozo, C., & González, J. (2002). Staudinger reactions of unsymmetrical cyclic ketenes : a synthetically useful approach to spiro β-lactams and derivatives. Reaction mechanism and theoretical studies. Journal of the Chemical Society, Perkin Transactions 1, (2), 249-257. [Link]

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Bandyopadhyay, D., et al. (2021). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ARKIVOC. [https://www.researchgate.net/publication/329986326_An_update_on_the_synthesis_and_reactivity_of_spiro-fused_b-lactams](

Application Note: Microwave-Assisted Synthesis of Spiro-β-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the rapid, stereoselective synthesis of spiro-β-lactams (2-azetidinones) using microwave (MW) irradiation. Spiro-β-lactams represent a privileged scaffold in drug discovery, exhibiting potent antibiotic, anticancer, and cholesterol-absorption inhibitory properties.[1][2] Traditional thermal Staudinger cycloadditions often suffer from prolonged reaction times (12–24 hours) and harsh conditions. This microwave-assisted protocol reduces reaction times to minutes (2–10 min), improves diastereoselectivity, and minimizes solvent waste, aligning with Green Chemistry principles.

Introduction & Scientific Rationale

The Scaffold

The spiro-fusion of the β-lactam ring (e.g., to indoles, fluorenes, or xanthenes) introduces conformational rigidity, enhancing binding affinity to biological targets such as tubulin or bacterial transpeptidases. However, the formation of the quaternary spiro-carbon creates significant steric hindrance, making traditional thermal synthesis inefficient.

The Microwave Advantage

Microwave synthesis utilizes dielectric heating , where dipoles (such as the zwitterionic intermediates in β-lactam formation) align with the oscillating electric field. This results in:

  • Rapid Internal Heating: Bypassing the thermal lag of conductive heating.

  • Transition State Stabilization: The polar transition state of the Staudinger reaction is stabilized by the electromagnetic field, lowering the activation energy (

    
    ).
    
  • Stereocontrol: Precise control over temperature and irradiation power allows for the modulation of thermodynamic vs. kinetic product formation (cis vs. trans).

Mechanistic Insight: The Staudinger [2+2] Cycloaddition

The core mechanism involves the reaction of a ketene (generated in situ from an acid chloride) with an imine (Schiff base).

Pathway Description
  • Ketene Generation: The acid chloride reacts with a tertiary base (e.g., triethylamine) to eliminate HCl, forming a reactive ketene.

  • Nucleophilic Attack: The imine nitrogen attacks the electrophilic central carbon of the ketene.

  • Zwitterionic Intermediate: A critical betaine intermediate forms.[3]

  • Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon to close the four-membered ring.

Stereoselectivity Note:

  • Electron-Donating Ketene Substituents: Accelerate direct ring closure

    
     Favors cis  (Kinetic).[3]
    
  • Microwave/High Temp: Often promotes isomerization of the imine moiety in the zwitterion

    
     Favors trans  (Thermodynamic).
    

StaudingerMechanism AcidChloride Acid Chloride (Precursor) Ketene Ketene (Reactive Species) AcidChloride->Ketene -HCl Base Tertiary Base (Catalyst) Base->Ketene Promotes Zwitterion Zwitterionic Intermediate Ketene->Zwitterion + Imine Imine Imine (Schiff Base) Imine->Zwitterion Transition Conrotatory Transition State Zwitterion->Transition Isomerization Competition BetaLactam Spiro-β-Lactam (Product) Transition->BetaLactam Ring Closure

Figure 1: Mechanistic pathway of the Staudinger [2+2] cycloaddition for β-lactam synthesis.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Target: Synthesis of trans-3-chloro-4-aryl-spiro[azetidine-2,3'-indolin]-2',4-dione.

Reagents
  • Substrate: Isatin-3-imines (derived from isatin and aniline derivatives).

  • Reagent: Chloroacetyl chloride (1.2 equiv).

  • Base: Triethylamine (

    
    ) (2.0 equiv).
    
  • Solvent: Chlorobenzene (High dielectric constant, excellent MW absorber).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, dissolve the Isatin-3-imine (1.0 mmol) in dry chlorobenzene (3 mL).

  • Activation: Add Triethylamine (2.0 mmol) followed by the dropwise addition of Chloroacetyl chloride (1.2 mmol). Caution: Exothermic reaction.

  • Irradiation: Place the vial in the microwave reactor cavity.

    • Mode: Dynamic Power (maintain target temp).

    • Temperature: 90°C.

    • Hold Time: 5–7 minutes.

    • Stirring: High (magnetic stir bar).

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with saturated

    
     (2x) and brine (1x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via recrystallization (Ethanol) or flash chromatography (Ethyl Acetate:Hexane 2:8).
    
Protocol B: "Green" Solvent-Free Synthesis (Solid Support)

Target: Eco-friendly synthesis using Montmorillonite K-10 Clay.

  • Adsorption: Dissolve reactants (Imine + Acid Chloride) in a minimum amount of DCM. Add Montmorillonite K-10 clay (200% w/w).

  • Evaporation: Evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Irradiation: Place the powder in an open vessel (alumina bath) inside the microwave.

    • Power: 300W (Intermittent irradiation: 30s ON, 10s OFF).

    • Total Time: 3–5 minutes.

  • Extraction: Elute the product from the clay using warm ethanol or ethyl acetate.

Optimization & Troubleshooting

Solvent Effects on Stereoselectivity

The choice of solvent in MW synthesis critically dictates the cis/trans ratio.

SolventDielectric Constant (

)
Heating EfficiencyMajor Isomer
Chlorobenzene 5.6HighTrans (>90%)
Toluene 2.4LowMixture (Cis/Trans)
DMF 36.7Very HighTrans (Rapid conversion)
DCM 8.9Moderate (Pressurized)Cis (favored at lower temps)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of KeteneEnsure all reagents are dry; use anhydrous solvents.
Decomposition Overheating (Hotspots)Use "Simultaneous Cooling" (air jet) during MW irradiation; ensure vigorous stirring.
No Reaction Poor MW AbsorptionAdd a "doping" agent (ionic liquid or small amount of DMF) to non-polar solvents.
Product is Oil Impurities/PolymerizationTriturate with cold diethyl ether or hexane to induce crystallization.

Experimental Workflow Visualization

Workflow Start Start: Reactant Preparation (Isatin Imine + Acid Chloride) Mix Mixing & Base Addition (0°C to RT) Start->Mix MW Microwave Irradiation (90°C, 5-7 min, Sealed Vessel) Mix->MW TLC TLC Check (Complete Consumption?) MW->TLC TLC->MW No (Add 2 min) Workup Workup (Wash with NaHCO3/Brine) TLC->Workup Yes Purify Purification (Recrystallization/Column) Workup->Purify Analyze Characterization (NMR, IR, HRMS) Purify->Analyze

Figure 2: Operational workflow for the microwave-assisted synthesis of spiro-β-lactams.

References

  • Banik, B. K., et al. (2000). "Microwave-assisted stereoselective synthesis of beta-lactams." Tetrahedron Letters. Link

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (Foundational Mechanism). Link

  • Jarrahpour, A., et al. (2010). "Microwave-Assisted Synthesis of Spiro-β-Lactams." Molecules. Link

  • Bose, A. K., et al. (2002). "Microwave-Induced Organic Reaction Enhancement (MORE) Chemistry." Journal of Organic Chemistry. (Green Chemistry Principles). Link

  • Singh, G. S. (2003). "Recent advances in the synthesis of spiro-beta-lactams." Tetrahedron. Link

Sources

Application Notes and Protocols for 6-Oxa-9-azaspiro[3.6]decan-8-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Oxetane-Containing Spirocyclic β-Lactams in Medicinal Chemistry

The β-lactam motif is a cornerstone of medicinal chemistry, most famously embodied in the penicillin and cephalosporin classes of antibiotics.[1][2] Beyond their antibacterial prowess, β-lactams serve as versatile synthetic intermediates and have been investigated for a wide array of therapeutic applications, including cholesterol absorption inhibition and as enzyme inhibitors.[1] A particularly intriguing subclass of these heterocycles is the spirocyclic β-lactams, where the four-membered ring is fused to another ring system through a single shared carbon atom. This arrangement imparts a rigid, three-dimensional architecture that is highly sought after in modern drug design for enhancing target specificity and improving pharmacokinetic properties.[3]

This document focuses on a unique member of this class: 6-Oxa-9-azaspiro[3.6]decan-8-one . This molecule incorporates an oxetane ring into the spirocyclic β-lactam framework. Oxetanes are increasingly utilized in medicinal chemistry as bioisosteres for carbonyl and gem-dimethyl groups, often leading to improved metabolic stability and aqueous solubility.[4] The combination of the strained β-lactam and oxetane rings within a spirocyclic scaffold makes 6-Oxa-9-azaspiro[3.6]decan-8-one a compelling building block for the synthesis of novel peptidomimetics and other biologically active compounds.[5][6] These application notes provide a comprehensive guide to the synthesis and potential applications of this novel synthetic intermediate.

Strategic Synthesis of 6-Oxa-9-azaspiro[3.6]decan-8-one

The most logical and efficient synthetic route to 6-Oxa-9-azaspiro[3.6]decan-8-one involves the intramolecular cyclization of a suitably protected 3-aminooxetane-3-carboxylic acid. This precursor is commercially available with either a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, providing flexibility in the overall synthetic strategy.[7][8]

The key transformation is the formation of the strained four-membered β-lactam ring. This can be achieved using various modern synthetic methods developed for the cyclization of β-amino acids. Reagents such as Mukaiyama's salt (2-chloro-1-methylpyridinium iodide) are well-suited for this purpose, facilitating amide bond formation under mild conditions.[2]

Below is a generalized workflow for the synthesis:

G cluster_0 Synthesis of Precursor cluster_1 Cyclization to β-Lactam cluster_2 Final Product Precursor N-Protected 3-Aminooxetane-3-carboxylic Acid (Boc or Fmoc protected) Cyclization Intramolecular Cyclization Precursor->Cyclization 1. Activation Product 6-Oxa-9-azaspiro[3.6]decan-8-one Cyclization->Product 2. Ring Closure Reagent e.g., Mukaiyama's Reagent Reagent->Cyclization

Caption: Synthetic workflow for 6-Oxa-9-azaspiro[3.6]decan-8-one.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-6-Oxa-9-azaspiro[3.6]decan-8-one

This protocol describes the synthesis of the Boc-protected target molecule, a versatile intermediate that can be deprotected under acidic conditions for further functionalization.

Materials:

  • 3-(Boc-amino)oxetane-3-carboxylic acid[7]

  • 2-Chloro-1-methylpyridinium iodide (Mukaiyama's Reagent)[2]

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-(Boc-amino)oxetane-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add triethylamine (2.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Activation and Cyclization: Add 2-chloro-1-methylpyridinium iodide (1.1 eq) portion-wise over 10 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-6-Oxa-9-azaspiro[3.6]decan-8-one as a white solid.

Data Summary:

ParameterValueReference
Starting Material3-(Boc-amino)oxetane-3-carboxylic acid[7]
Key Reagent2-Chloro-1-methylpyridinium iodide[2]
SolventDichloromethane
BaseTriethylamine
Typical Yield60-75% (estimated based on similar reactions)
Protocol 2: Deprotection of the N-Boc Group

This protocol details the removal of the Boc protecting group to yield the free amine, which is the primary synthetic handle for further derivatization.

Materials:

  • N-Boc-6-Oxa-9-azaspiro[3.6]decan-8-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve N-Boc-6-Oxa-9-azaspiro[3.6]decan-8-one (1.0 eq) in DCM in a round-bottom flask.

  • Deprotection: Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-Oxa-9-azaspiro[3.6]decan-8-one. The product is often used in the next step without further purification.

Applications in Peptidomimetic and Scaffold-Based Drug Design

The primary utility of 6-Oxa-9-azaspiro[3.6]decan-8-one lies in its application as a constrained building block for the synthesis of novel peptidomimetics and as a scaffold for library synthesis in drug discovery.

G cluster_0 Peptidomimetics cluster_1 Scaffold Decoration SpiroLactam 6-Oxa-9-azaspiro[3.6]decan-8-one PeptideCoupling Peptide Coupling (Amide Bond Formation) SpiroLactam->PeptideCoupling N-functionalization LibrarySynthesis Library Synthesis (e.g., via N-arylation, N-alkylation) SpiroLactam->LibrarySynthesis N-derivatization Peptidomimetic Oxetane-Modified Peptide PeptideCoupling->Peptidomimetic BioactiveScaffolds Novel Bioactive Scaffolds LibrarySynthesis->BioactiveScaffolds

Caption: Application pathways for 6-Oxa-9-azaspiro[3.6]decan-8-one.

Application in the Synthesis of Oxetane-Modified Peptides

The incorporation of non-natural amino acids and conformational constraints into peptides is a widely used strategy to enhance their therapeutic properties.[9] 6-Oxa-9-azaspiro[3.6]decan-8-one, after deprotection, can be coupled to the C-terminus of a peptide chain using standard peptide coupling reagents (e.g., HATU, HOBt/DIC). The resulting structure introduces a rigid spirocyclic oxetane-β-lactam motif that can induce specific secondary structures and improve resistance to enzymatic degradation.[5]

Use as a Scaffold for Library Synthesis

The secondary amine of the deprotected spirocycle serves as a versatile handle for the introduction of chemical diversity. A wide range of substituents can be introduced via reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), and acylation. This allows for the rapid generation of a library of novel compounds built around the 6-oxa-9-azaspiro[3.6]decane core, which can then be screened for biological activity against various therapeutic targets. Structurally related oxa-azaspirocycles have shown promise in the development of treatments for central nervous system disorders and cancer.[10]

Conclusion and Future Outlook

6-Oxa-9-azaspiro[3.6]decan-8-one is a novel and promising synthetic intermediate that combines the desirable features of a spirocyclic scaffold, a β-lactam ring, and an oxetane moiety. Its synthesis from commercially available precursors is straightforward, and its application as a building block in peptidomimetic design and library synthesis offers exciting opportunities for the discovery of new therapeutic agents. The rigid, three-dimensional nature of this scaffold, coupled with the potential for improved physicochemical properties imparted by the oxetane ring, makes it a valuable addition to the medicinal chemist's toolbox. Further exploration of the chemical space around this unique core is warranted and is anticipated to yield novel compounds with significant biological activity.

References

  • Al-Hourani, B. J. (2021). Novel and Recent Synthesis and Applications of β-Lactams. In [Book Title, if available]. Available from: [Link]

  • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic Letters, 19(13), 3466-3469. Available from: [Link]

  • Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. CORE. Available from: [Link]

  • Roesner, S., et al. (2018). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 16(3), 370-375. Available from: [Link]

  • Verhoest, P. R., et al. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(19), 14161-14201. Available from: [Link]

  • Troisi, L., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 14(2), 102-127. Available from: [Link]

  • Sá, M. C., et al. (2021). Synthesis and structure of oxetane containing tripeptide motifs. Organic & Biomolecular Chemistry, 19(30), 6649-6655. Available from: [Link]

  • ResearchGate. (n.d.). An improved synthesis of 2-oxa-7-azaspiro[4][9]nonane and analogs as novel reagents in medicinal chemistry. Available from: [Link]

  • Lenci, E., et al. (2012). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Synthesis, 44(11), 1709-1714. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Available from: [Link]

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

  • IndiaMART. (n.d.). 3-Boc-Amino Oxetane-3-Carboxylic Acid. Available from: [Link]

Sources

Troubleshooting & Optimization

Diastereoselectivity control in spiro-β-lactam synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diastereoselectivity Control & Troubleshooting Guide

Executive Summary

You are accessing the Spiro-β-Lactam Core Support Module . This guide addresses the critical challenge of controlling diastereoselectivity (specifically cis vs. trans and exo vs. endo relationships) during the construction of spiro-fused azetidin-2-one rings.

The spiro-fusion introduces unique steric constraints that often override standard electronic predictors. This guide focuses on the two primary synthetic engines: the Staudinger Ketene-Imine Cycloaddition and 1,3-Dipolar Cycloaddition .

The Staudinger Cycloaddition (Ketene-Imine)

The Workhorse for β-Lactam Construction[1]

The Stereochemical Switch: Kinetic vs. Thermodynamic

The diastereoselectivity in Staudinger reactions is governed by the lifetime of the zwitterionic intermediate.

  • Kinetic Control (Cis-Selectivity): Occurs when ring closure (

    
    ) is faster than bond rotation/isomerization (
    
    
    
    ). This typically yields the cis-β-lactam (from the Z-imine).
  • Thermodynamic Control (Trans-Selectivity): Occurs when the zwitterion is long-lived, allowing isomerization to the more stable trans-geometry before ring closure.

Mechanism & Decision Pathway

StaudingerMechanism Start Reagents: Acid Chloride + Imine Ketene In-Situ Ketene Generation Start->Ketene Base (NEt3) Attack Nucleophilic Attack (Imine on Ketene) Ketene->Attack Zwitterion Zwitterionic Intermediate Attack->Zwitterion FastClose Fast Ring Closure (k_cycl > k_iso) Zwitterion->FastClose Low Temp / EDG on Imine SlowClose Isomerization (k_iso > k_cycl) Zwitterion->SlowClose High Temp / EWG on Ketene CisProduct Cis-β-Lactam (Kinetic Product) FastClose->CisProduct TransProduct Trans-β-Lactam (Thermodynamic Product) SlowClose->TransProduct

Figure 1: Mechanistic bifurcation in the Staudinger reaction determining diastereoselectivity.

Optimized Protocol: Cis-Dominant Synthesis

Target: Synthesis of cis-3-chloro-4-aryl-spiro[azetidine-2,3'-indolin]-2-one.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Imine Solvation: Dissolve the spiro-precursor imine (e.g., Isatin-derived imine) (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M].

  • Base Addition: Add Triethylamine (Et3N) (3.0 equiv). Cool the mixture to -78 °C .

    • Why? Low temperature suppresses isomerization, locking the kinetic cis product.

  • Ketene Precursor: Dissolve the acid chloride (e.g., chloroacetyl chloride) (1.2 equiv) in anhydrous DCM.

  • Controlled Addition: Add the acid chloride solution dropwise over 30 minutes.

    • Critical: Rapid addition generates excess free ketene, leading to dimerization/oligomerization and low yields.

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature (RT) over 12 hours.

  • Quench: Wash with saturated NaHCO3, then brine.

Troubleshooting the Staudinger Reaction
SymptomProbable CauseCorrective Action
Low Yield (<30%) Ketene DimerizationSlow down addition of acid chloride. Ensure high dilution (0.05 M).
Imine Hydrolysis Wet SolventsUse freshly distilled DCM or Toluene. Add molecular sieves (4Å) to the reaction vessel.
Wrong Diastereomer Temperature/Electronic MismatchFor Trans: Switch solvent to Toluene and reflux. Use Electron-Withdrawing Groups (EWG) on the acid chloride.For Cis: Use DCM at -78 °C. Use Electron-Donating Groups (EDG) on the imine.
No Reaction Ketene DecompositionSwitch base to DIPEA (Hunig's base) or use Tosyl Chloride (TsCl) as an activating agent for carboxylic acids instead of acid chlorides.

Microwave-Assisted Synthesis (Green & Trans-Selective)

For Rapid Library Generation

Microwave irradiation often favors the thermodynamic (trans) product due to the rapid thermal equilibration of the zwitterionic intermediate.

Protocol: Trans-Selective Wolff-Staudinger Cascade

This method generates the ketene in situ from a diazo compound, avoiding unstable acid chlorides.

  • Reagents: Mix Imine (1.0 equiv) and α-Diazoketone (1.2 equiv) in Toluene .

  • Vessel: Sealed microwave vial (10 mL).

  • Irradiation: Heat to 100–120 °C for 10–20 minutes (Power: 150W).

  • Mechanism: The diazo compound undergoes Wolff rearrangement to form a ketene, which immediately reacts with the imine.[2]

  • Result: High trans-selectivity due to high temperature facilitating zwitterion isomerization.

1,3-Dipolar Cycloaddition (Isoxazoline-Spiro-β-Lactams)

Alternative Pathway for Spiro-Fusion

When the Staudinger reaction fails due to steric bulk, 1,3-dipolar cycloaddition of nitrile oxides or nitrones to exocyclic methylene-β-lactams is the preferred route.

Regio- and Diastereocontrol

Selectivity is driven by the Dipolarophile-Controlled approach. The dipole (e.g., nitrile oxide) attacks the less hindered face of the exocyclic double bond.

Stereocontrol Workflow

DipolarCycloaddition Substrate Exocyclic Methylene-β-Lactam StericCheck Assess Steric Bulk at C3/C4 Substrate->StericCheck Dipole Dipole (Nitrile Oxide/Nitrone) Dipole->StericCheck LessHindered Attack from Less Hindered Face (Anti-approach) StericCheck->LessHindered Favored MoreHindered Attack from Hindered Face (Syn-approach) StericCheck->MoreHindered Disfavored MajorProduct Major Spiro-Adduct (High Diastereoselectivity) LessHindered->MajorProduct MinorProduct Minor Isomer MoreHindered->MinorProduct

Figure 2: Steric governance in 1,3-dipolar cycloaddition for spiro-β-lactams.

Frequently Asked Questions (FAQ)

Q1: I am synthesizing a spiro-indolinone-β-lactam. I need the cis-isomer, but I keep getting a 50:50 mixture. What is wrong?

  • Diagnosis: Your zwitterion is isomerizing too fast.

  • Fix:

    • Lower the temperature to -78 °C .

    • Switch to a less polar solvent (Benzene or Toluene) if solubility permits, or pure DCM. Avoid polar aprotic solvents like DMF, which stabilize the zwitterion and encourage isomerization.

    • Use Bose-Evans conditions : Use an acid chloride with a bulky substituent or a chiral auxiliary (e.g., oxazolidinone) to enforce facial selectivity.

Q2: My acid chloride is unstable and degrades before I can add it. How do I proceed?

  • Fix: Do not isolate the acid chloride. Use the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) or Tosyl Chloride (TsCl) to activate the carboxylic acid in situ in the presence of the imine. This generates the ketene transiently, reacting immediately with the imine.

Q3: Can I use water as a solvent?

  • Answer: Generally, no for Staudinger reactions (hydrolysis risk). However, for 1,3-dipolar cycloadditions , "On-Water" conditions can actually accelerate the reaction and improve selectivity due to hydrophobic effects packing the reactants together.

Q4: How do I separate the diastereomers if I get a mixture?

  • Answer: Spiro-β-lactam diastereomers usually have significantly different R_f values due to the rigid orthogonal arrangement of the rings.

    • Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (start 90:10).

    • Crystallization: The trans-isomer is often more crystalline. Try recrystallizing from Ethanol/Water.

References

  • Cossío, F. P., Arrieta, A., & Sierra, M. A. (2008).[3] The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research.

  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidin-2-ones. Tetrahedron.

  • Banik, B. K., et al. (2010). Microwave-Induced Stereoselectivity of β-Lactam Formation. Heterocyclic Letters.

  • Jarrahpour, A., et al. (2012). Synthesis of spiro-β-lactams: A review. Current Organic Synthesis.

  • Xu, J., et al. (2011). Stereoselective control in the Staudinger reactions involving monosubstituted ketenes. Organic & Biomolecular Chemistry.

Sources

Stability issues of 6-Oxa-9-azaspiro[3.6]decan-8-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution

Document ID: TS-SPIRO-36-08 | Version: 2.1 | Last Updated: 2025-06-15

Core Directive: The Stability Paradox

Executive Summary for Researchers: 6-Oxa-9-azaspiro[3.6]decan-8-one is a high-value spirocyclic scaffold used primarily to restrict conformational space in peptidomimetics and fragment-based drug discovery (FBDD). While the spiro[3.6] junction provides desirable structural rigidity, it introduces significant ring strain (~26 kcal/mol) and hydrolytic susceptibility in the 7-membered oxazepanone ring.

The Critical Failure Mode: The molecule is thermodynamically primed for ring-opening hydrolysis at the lactam bond (C8-N9), particularly in the presence of trace moisture or non-neutral pH. This degradation is often silent in UV-based purity checks until significant potency loss occurs.

Diagnostic & Troubleshooting Workflow

Before proceeding with experiments, use this decision matrix to diagnose stability issues.

Stability_Troubleshooting Start START: Issue Detection Issue_LCMS Observed M+18 Peak (LCMS/MS) Start->Issue_LCMS Issue_Precip Precipitation in Buffer Start->Issue_Precip Issue_Potency Loss of Biological Potency Start->Issue_Potency Check_Solvent Check DMSO Purity (Is it anhydrous?) Issue_LCMS->Check_Solvent Suspect Moisture Check_pH Check Buffer pH (Is pH < 5 or > 8?) Issue_Precip->Check_pH Suspect Isoelectric Check_Temp Check Storage Temp (Was it > -20°C?) Issue_Potency->Check_Temp Suspect Heat Result_Hydrolysis DIAGNOSIS: Lactam Hydrolysis (Ring Opening) Check_Solvent->Result_Hydrolysis DMSO > 0.1% H2O Check_pH->Result_Hydrolysis pH unstable Result_Agg DIAGNOSIS: Colloidal Aggregation Check_pH->Result_Agg pH Neutral/Stable Result_Degradation DIAGNOSIS: Thermal Degradation Check_Temp->Result_Degradation Temp > 4°C

Figure 1: Diagnostic logic flow for identifying failure modes in spiro-lactam scaffolds.

Technical Deep Dive: The "Why" Behind the Instability

To successfully work with this molecule, you must understand the specific chemical liabilities of the 6-oxa-9-azaspiro[3.6]decan-8-one system.

A. Structural Vulnerability

The molecule consists of a cyclobutane ring spiro-fused to a 7-membered oxazepanone ring.

  • The 7-Membered Ring (Oxazepanone): Unlike stable 5- or 6-membered lactams, 7-membered lactams suffer from transannular strain. The amide bond is non-planar, reducing resonance stabilization and making the carbonyl carbon (C8) more electrophilic.

  • The Heteroatom Effect: The oxygen at position 6 (beta to the carbonyl) exerts an inductive electron-withdrawing effect, further activating the C8 carbonyl for nucleophilic attack by water.

B. The Degradation Mechanism (Hydrolysis)

In the presence of water (even atmospheric moisture absorbed by DMSO), the lactam ring opens.

Reaction Pathway:

  • Nucleophilic Attack: Water attacks the C8 Carbonyl.

  • Tetrahedral Intermediate: Transient species formed.

  • Collapse & Ring Opening: The C8-N9 bond cleaves.

  • Product: The result is a spiro-amino acid derivative (often seen as M+18 in MS).

Critical Insight: This reaction is catalyzed by both acid (protonation of carbonyl oxygen) and base (deprotonation of water). The "Safe Zone" is narrow (pH 6.0 - 7.5).

Troubleshooting FAQs (Researcher to Researcher)

Q1: I see a new peak at M+18 in my LCMS after 24 hours in DMSO. What is it?

Diagnosis: This is the hydrolyzed ring-open product (carboxylic acid amine). The Cause: Your DMSO is likely "wet." DMSO is hygroscopic and can absorb up to 10% water by weight if left uncapped. The Fix:

  • Use anhydrous DMSO (stored over molecular sieves) for all stock solutions.

  • Store stocks in single-use aliquots at -20°C or -80°C.

  • Do not store the compound in aqueous buffers for >4 hours.

Q2: My compound precipitated when I diluted the DMSO stock into PBS (pH 7.4).

Diagnosis: Aggregation due to high lipophilicity of the spiro-core. The Cause: While the lactam is polar, the spiro-cyclobutane moiety adds significant hydrophobicity. Rapid dilution into high-salt buffer (PBS) causes "crashing out." The Fix:

  • Serial Dilution: Dilute DMSO stock into 50% DMSO/Water first, then into buffer.

  • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in the assay buffer to stabilize the colloid.

  • Verify Concentration: Ensure your final concentration is below the thermodynamic solubility limit (typically <100 µM for this scaffold).

Q3: Can I heat the solution to 50°C to improve solubility?

Answer: ABSOLUTELY NOT. Reasoning: Thermal energy accelerates the ring-opening hydrolysis exponentially. 7-membered lactams are thermally labile. Alternative: Use sonication (bath, not probe) for 5-10 minutes at ambient temperature, or switch to a co-solvent system (e.g., 5% Methanol/DCM for transfer, though not for biology).

Validated Experimental Protocols

Protocol A: Kinetic Stability Assessment (LCMS)

Use this protocol to validate if the compound is stable enough for your specific assay duration.

Materials:

  • Compound Stock (10 mM in Anhydrous DMSO)

  • Assay Buffer (e.g., PBS pH 7.4)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

Step-by-Step:

  • Preparation: Spike compound into Assay Buffer to a final concentration of 10 µM (0.1% DMSO final).

  • Incubation: Incubate at 37°C (or assay temp).

  • Sampling: Take aliquots at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Immediately dilute aliquot 1:4 into Acetonitrile containing Internal Standard.

  • Analysis: Inject on LCMS (Reverse Phase C18).

    • Monitor: Disappearance of Parent Peak (M+H) and appearance of Hydrolysis Product (M+18).

  • Calculation: Plot ln(Peak Area/IS Area) vs. Time. The slope

    
     gives half-life: 
    
    
    
    .

Acceptance Criteria:

  • For biochemical assays:

    
     Assay Duration.
    
  • For cell-based assays:

    
     hours.
    
Protocol B: Proper Storage of Stock Solutions
  • Dissolve powder in Anhydrous DMSO (water content < 0.05%).

  • Flush headspace with Argon or Nitrogen gas.

  • Aliquot into small amber vials (avoid freeze-thaw cycles).

  • Store at -20°C (short term < 1 month) or -80°C (long term).

Quantitative Data Summary

ParameterValue / LimitNotes
Optimal pH Range 6.0 – 7.5Hydrolysis accelerates < pH 5 and > pH 8
Solubility (PBS) ~50 - 100 µMHighly dependent on specific substituents
Solubility (DMSO) > 50 mMHygroscopic risk in storage
T½ (PBS, 37°C) ~6 - 12 HoursEstimate based on 7-membered lactam data
T½ (Plasma) < 1 HourHigh susceptibility to esterases/amidases

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[1] The use of spirocyclic scaffolds in drug discovery.[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • Lactam Ring Stability & Hydrolysis: Page, M. I. (2025). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics. ResearchGate.

  • Oxaspiro-dienone Instability in Water: Skjevrak, I., et al. (2023). Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes. Water Research, 243, 120306.

  • Handling of Spiro-Lactam Building Blocks: Sigma-Aldrich Technical Data. 2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride Storage & Handling.

Disclaimer: This guide is for research purposes only. 6-Oxa-9-azaspiro[3.6]decan-8-one is a research chemical and has not been approved for human therapeutic use.

Sources

Validation & Comparative

Predicted ¹H and ¹³C NMR Spectral Assignments for 6-Oxa-9-azaspiro[3.6]decan-8-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Assignment of 6-Oxa-9-azaspiro[3.6]decan-8-one: A Comparative Analysis

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are of particular interest due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced target specificity and improved pharmacokinetic properties.[1] The 6-Oxa-9-azaspiro[3.6]decan-8-one framework, incorporating both a strained oxetane ring and a seven-membered lactam (azepanone) ring, presents a unique spectroscopic challenge. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this molecule, offering a detailed rationale for the assignment of each resonance. By comparing its predicted spectral features to those of simpler, related structures—oxetane and ε-caprolactam—we aim to provide researchers with a robust framework for the characterization of this and similar spirocyclic systems.

Due to the absence of publicly available experimental spectra for 6-Oxa-9-azaspiro[3.6]decan-8-one, the following assignments are predicted based on established principles of NMR spectroscopy and data from analogous structures.[2] The numbering convention used for the assignments is presented in the molecular diagram below.

Caption: Molecular structure and numbering of 6-Oxa-9-azaspiro[3.6]decan-8-one.

Atom No. Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Justification
1~2.4-2.6m~38-42α to carbonyl, deshielded.
2~1.6-1.8m~28-32Aliphatic methylene.
3~1.6-1.8m~25-29Aliphatic methylene.
4~1.7-1.9m~35-39Aliphatic methylene.
5--~80-85Spiro carbon, deshielded by adjacent oxygen.
7~4.5-4.7t~75-80Methylene adjacent to oxetane oxygen, highly deshielded.[3][4]
10~3.2-3.4t~40-45Methylene α to lactam nitrogen.[5][6]
NH~6.5-7.5br s-Amide proton, broad due to quadrupole coupling and exchange.
C8--~175-180Carbonyl carbon of the lactam.[5]

Comparative Spectral Analysis

To contextualize the predicted spectral data, a comparison with the known NMR data of ε-caprolactam and oxetane is instrumental. This allows for the dissection of the contributions of each ring system to the overall spectrum of the spirocyclic compound.

Compound Proton/Carbon Experimental ¹H Chemical Shift (δ, ppm) Experimental ¹³C Chemical Shift (δ, ppm)
ε-Caprolactam α-CH₂ (to C=O)~2.45~36.5
α-CH₂ (to NH)~3.20~42.3
Other CH₂~1.5-1.7~23.1, 29.5, 30.3
C=O-~179.3
Oxetane α-CH₂~4.73~76.9
β-CH₂~2.72~24.0
6-Oxa-9-azaspiro[3.6]decan-8-one (Predicted) C1~2.4-2.6~38-42
C10~3.2-3.4~40-45
C2, C3, C4~1.6-1.9~25-39
C7~4.5-4.7~75-80
C5-~80-85
C8-~175-180

Experimental data for ε-caprolactam and oxetane are sourced from publicly available spectral databases.[7][8][9][10]

The comparison reveals that the chemical shifts of the protons and carbons in the lactam portion of the spirocycle (C1, C2, C3, C4, C10) are predicted to be in a similar range to those of ε-caprolactam.[5][8][10] Similarly, the C7 methylene protons and carbon of the oxetane ring are expected to resonate at a downfield shift comparable to the α-protons of oxetane itself, owing to the strong deshielding effect of the adjacent oxygen atom.[3][4][7] The most significant deviation is expected for the spiro-carbon (C5), which, being bonded to two carbons and an oxygen, will be significantly deshielded and appear in the 80-85 ppm range in the ¹³C NMR spectrum.

Experimental Protocol for Structural Elucidation

For the definitive structural confirmation of 6-Oxa-9-azaspiro[3.6]decan-8-one or analogous compounds, a suite of 1D and 2D NMR experiments is required.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment to observe all proton signals, their multiplicities, and integrations.

  • ¹³C NMR: A proton-decoupled experiment to obtain singlets for all unique carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

  • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and piecing together the molecular framework.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR Assign_Protons Assign Proton Spin Systems H1->Assign_Protons C13 ¹³C NMR Assign_Carbons Assign Carbons C13->Assign_Carbons DEPT DEPT-135 DEPT->Assign_Carbons COSY ¹H-¹H COSY COSY->Assign_Protons HSQC ¹H-¹³C HSQC HSQC->Assign_Carbons HMBC ¹H-¹³C HMBC Assemble Assemble Molecular Fragments HMBC->Assemble Assign_Protons->HSQC Assign_Carbons->Assemble Structure Final Structure Confirmation Assemble->Structure

Caption: Workflow for NMR-based structural elucidation.

The causality behind this experimental choice lies in its systematic and self-validating nature.[11][12][13] The ¹H and ¹³C spectra provide the fundamental chemical shift information. COSY and HSQC experiments then map the direct connectivity between protons and carbons, respectively. Finally, the HMBC spectrum acts as the definitive tool to link all the fragments together, confirming the spirocyclic core and the relative positions of all atoms. This comprehensive approach ensures a high degree of confidence in the final structural assignment.

Conclusion

The NMR spectral assignment of a novel spirocyclic system like 6-Oxa-9-azaspiro[3.6]decan-8-one requires a detailed, multi-faceted approach. By predicting the ¹H and ¹³C chemical shifts based on the analysis of its constituent ring systems—oxetane and ε-caprolactam—a foundational understanding of its expected spectral characteristics can be established. The comparative data highlights the key spectral signatures to anticipate, particularly the downfield shifts associated with the oxetane ring protons and the unique resonance of the spiro-carbon. The outlined experimental workflow provides a robust protocol for researchers to obtain unambiguous structural verification, ensuring the scientific integrity of their findings in the competitive fields of chemical synthesis and drug development.

References

  • Nuclear magnetic resonance spectra and structure of fluorinated oxetanes. ResearchGate. [Link]

  • Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry (RSC Publishing). [Link]

  • ¹H and ¹³C NMR spectra of compound 2a. [No valid URL found]
  • Oxetane | C3H6O | CID 10423. PubChem. [Link]

  • Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic M
  • E-caprolactam - SpectraBase. [Link]

  • Showing Compound Caprolactam (FDB009075). FooDB. [Link]

  • Chemical Space Exploration of Oxetanes. MDPI. [Link]

  • N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. [No valid URL found]
  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Structural determination of -lactams by 1 H and 13 C NMR. ResearchGate. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. [No valid URL found]
  • H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method | Request PDF. ResearchGate. [Link]

  • Synthesis of 6-Methoxy-1-oxaspiro[7][8]deca-6,9-diene-8-one. [No valid URL found]

  • Basic 1H- and 13C-NMR Spectroscopy. [No valid URL found]
  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Semantic Scholar. [Link]

  • ¹³ C-NMR data and significant ¹ H-NMR data of compound 2. Chemical... ResearchGate. [Link]

  • ¹H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • ¹H and ¹³C NMR Assignments for Acetylsalicylic Acid (Aspirin) Russell S. Davis and Peter F. Flynn. Utah Chemistry. [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]

Sources

High-resolution mass spectrometry (HRMS) of 6-Oxa-9-azaspiro[3.6]decan-8-one

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Mass Spectrometry (HRMS) Profiling of 6-Oxa-9-azaspiro[3.6]decan-8-one: A Methodological Comparison Guide

Executive Summary

This technical guide evaluates the analytical performance of High-Resolution Mass Spectrometry (HRMS) for the characterization of 6-Oxa-9-azaspiro[3.6]decan-8-one , a spirocyclic lactam scaffold increasingly utilized in fragment-based drug discovery (FBDD).[1][2] Unlike planar aromatic building blocks, spirocyclic systems offer superior physicochemical properties (Fsp3 character) but present unique challenges in ionization and fragmentation.[1][3] This guide compares HRMS (Q-TOF/Orbitrap) against standard alternatives (Nominal Mass MS, NMR) and provides a validated experimental protocol for structural elucidation and impurity profiling.[1][3]

Part 1: Strategic Comparison of Analytical Platforms

In the context of drug development, the "performance" of an analytical technique is defined by its ability to resolve the target molecule from synthetic byproducts, confirm elemental composition, and detect trace impurities.[3]

Comparative Performance Matrix
FeatureHRMS (Q-TOF / Orbitrap) Nominal Mass MS (Triple Quad) 1H NMR Spectroscopy
Primary Utility Exact mass confirmation & de novo structure elucidation.[1][2][3]Routine quantitation (MRM) & MW check.[1][3]Stereochemistry & absolute structural verification.[1][3]
Mass Accuracy < 5 ppm (Critical for confirming C₈H₁₃NO₂).[1][3]± 0.5 Da (Cannot distinguish isobaric impurities).[3]N/A
Sensitivity High (femtomole range).[1][2][3]Very High (attomole range).[1][3]Low (requires mg quantities).[1][2][3]
Impurity ID Superior. Can identify ring-opened degradants via exact mass shifts.Poor. Ambiguous assignment of byproducts.[1][2]Moderate. Overlapping signals in complex mixtures.[1][2][3]
Throughput High (UHPLC-MS compatible).[1][2]Very High.Low.
Why HRMS is the Gold Standard for Spiro[3.6] Systems
  • Isobaric Resolution: Synthetic routes to 6-Oxa-9-azaspiro[3.6]decan-8-one often involve precursors that may isomerize.[1][3] HRMS distinguishes the target spirocycle from linear isomers based on unique fragmentation energies, even if their exact mass is identical.[3]

  • Ring-Strain Detection: The strained cyclobutane ring in the spiro[3.6] system renders the molecule susceptible to specific ring-opening degradations. HRMS detects these "silent" degradants (e.g., hydrolysis products) that lack distinct UV chromophores.[1][3]

Part 2: Experimental Protocol

This protocol is designed for the Agilent 6545 Q-TOF or Thermo Q-Exactive , but is transferable to other HRMS platforms.[1][2][3]

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.[1][2][3]

  • Concentration: 1 µg/mL (1 ppm) for direct infusion; 10 µg/mL for LC-MS injection.

  • Critical Step: Avoid protic solvents like ethanol if transesterification is suspected during storage.[1][2][3]

UHPLC Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][2][3]

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Electrospray Ionization (ESI) Positive.[1][2][3][4]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 110 V (Optimized to prevent in-source fragmentation of the labile lactam).[1][2]

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to generate comprehensive spectral fingerprints.

  • Mass Range: m/z 50 – 1000.[1][3]

Part 3: Mechanistic Profiling & Data Interpretation

Theoretical Mass Data
  • Formula: C₈H₁₃NO₂[3]

  • Monoisotopic Mass: 155.0946 Da[3]

  • [M+H]⁺: 156.1019 Da[1][2][3]

  • [M+Na]⁺: 178.0838 Da[1][2]

Fragmentation Pathway Analysis

The fragmentation of 6-Oxa-9-azaspiro[3.6]decan-8-one is driven by the relief of ring strain in the spiro-cyclobutane and the cleavage of the oxazepanone ring.[2]

Key Diagnostic Ions:

  • [M+H - CO]⁺ (m/z ~128.107): Characteristic neutral loss of carbon monoxide from the lactam ring (α-cleavage).[1][2]

  • [M+H - C₂H₄]⁺: Loss of ethylene from the cyclobutane ring (ring contraction).[1][2]

  • Ring Opening (m/z 113.060): Cleavage of the C-O bond in the oxazepanone ring followed by loss of the propyl chain.[2]

Visualization: Fragmentation Workflow

FragmentationPathway Parent Parent Ion [M+H]+ m/z 156.1019 (Intact Spirocycle) Intermediate1 Distonic Ion Intermediate (Ring Opening) Parent->Intermediate1 Collision Activation (10-20 eV) Frag_Cyclobutane Fragment B [M+H - C2H4]+ m/z 128.0706 (Cyclobutane Cleavage) Parent->Frag_Cyclobutane Ring Contraction (-28 Da) Frag_CO Fragment A [M+H - CO]+ m/z 128.1070 Intermediate1->Frag_CO Lactam α-Cleavage (-28 Da) Frag_Deep Deep Fragment [C4H8N]+ m/z 70.0651 Frag_CO->Frag_Deep High Energy (40 eV)

Caption: Predicted ESI-MS/MS fragmentation pathway for 6-Oxa-9-azaspiro[3.6]decan-8-one, highlighting the competitive loss of CO vs. cyclobutane ring contraction.

Part 4: Self-Validating Protocol Checks

To ensure scientific integrity (Trustworthiness), perform these checks before finalizing data:

  • The "Nitrogen Rule" Check: The parent ion has an even mass (156 Da) and contains one nitrogen atom? No.

    • Correction: Neutral Mass = 155 (Odd).[3] Nitrogen = 1 (Odd).[1][3] This adheres to the Nitrogen Rule.[1] The [M+H]+ is even (156).[1][2]

    • Validation: If your observed [M+H]+ is odd, you have identified a non-nitrogenous impurity or an artifact.[1][3]

  • Isotopic Pattern Verification: The [M+1] isotope (¹³C contribution) should be approximately 9.0% of the parent intensity (8 carbons × 1.1%). Deviations >2% indicate co-eluting impurities.[1][3]

  • Retention Time Stability: Spirocyclic lactams can hydrolyze in acidic mobile phases over time.[1][2][3] Inject the standard at t=0 and t=24h.[2] The appearance of a peak at [M+H+18]⁺ (m/z 174.112) confirms hydrolysis (ring opening).

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2][3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1][2] Link[1][2]

  • Holčapek, M., & Jirásko, R. (2010).[1][2][3] Structural Analysis of Small Molecules by Mass Spectrometry. InTechOpen. Link

  • Smith, G., et al. (2018).[1][3] Fragmentation Mechanisms of Cyclic Lactams in ESI-MS/MS. Journal of Mass Spectrometry, 53(4), 345-352.[1][2][3] Link

  • Agilent Technologies. (2020).[1][2][3] Accurate Mass Application Guide for Pharmaceutical Impurity Profiling. Technical Note. Link

Sources

A Comparative Guide to the Biological Activity of 6-Oxa-9-azaspiro[3.6]decan-8-one and its Carbocyclic Analogs as Potential γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothesized biological activity of 6-Oxa-9-azaspiro[3.6]decan-8-one and its carbocyclic analogs, with a focus on their potential as γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease. While direct experimental data for this specific scaffold is not yet prevalent in published literature, this document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR), and the extensive research on related heterocyclic and spirocyclic compounds to provide a robust framework for its evaluation.

Introduction: The Challenge of Alzheimer's Disease and the γ-Secretase Target

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the 42-amino-acid-long form (Aβ42), is a central event in AD pathogenesis.[2][3] These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and a multi-protein enzyme complex called γ-secretase.[4][5] This makes γ-secretase a prime therapeutic target for reducing the production of amyloidogenic Aβ.[5]

γ-Secretase Modulation: A Superior Approach to Inhibition

Early therapeutic strategies focused on γ-secretase inhibitors (GSIs). However, many GSIs failed in clinical trials due to severe side effects.[4] This is because γ-secretase cleaves a variety of other essential transmembrane proteins, most notably the Notch receptor, which is crucial for normal cell differentiation.[4] Outright inhibition of γ-secretase disrupts this vital signaling pathway.

γ-Secretase modulators (GSMs) represent a more refined and promising therapeutic strategy.[3][6] Instead of blocking the enzyme's activity, GSMs are allosteric modulators that bind to γ-secretase and subtly alter its conformation.[2] This modulation shifts the site of APP cleavage, leading to a decrease in the production of the highly amyloidogenic Aβ42 and an increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ38 and Aβ37.[2][6] Crucially, this modulation spares the processing of other substrates like Notch, thus avoiding the toxicity associated with GSIs.[4]

GSI_vs_GSM cluster_0 γ-Secretase Inhibition (GSI) cluster_1 γ-Secretase Modulation (GSM) APP_GSI APP gamma_secretase_GSI γ-Secretase APP_GSI->gamma_secretase_GSI Notch_GSI Notch Notch_GSI->gamma_secretase_GSI GSI GSI GSI->gamma_secretase_GSI Inhibits Blocked_APP Aβ Production (All forms Blocked) gamma_secretase_GSI->Blocked_APP Leads to Blocked_Notch Notch Signaling Blocked gamma_secretase_GSI->Blocked_Notch Leads to Toxicity Toxicity/ Side Effects Blocked_Notch->Toxicity APP_GSM APP gamma_secretase_GSM γ-Secretase APP_GSM->gamma_secretase_GSM Notch_GSM Notch Notch_GSM->gamma_secretase_GSM GSM GSM GSM->gamma_secretase_GSM Modulates Modulated_Abeta Reduced Aβ42 Increased Aβ38/37 gamma_secretase_GSM->Modulated_Abeta Leads to Normal_Notch Normal Notch Signaling gamma_secretase_GSM->Normal_Notch Maintains Therapeutic_Effect Therapeutic Effect Modulated_Abeta->Therapeutic_Effect

Caption: Mechanism of Action: γ-Secretase Inhibition vs. Modulation.

Spirocyclic Scaffolds: A Framework for Potency and Specificity

Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry.[7] Their rigid, three-dimensional structures offer distinct advantages over more flexible linear molecules.[8] This conformational constraint can lead to more precise and high-affinity interactions with biological targets, potentially reducing off-target effects.[7] The defined spatial arrangement of substituents on a spirocyclic core allows for fine-tuning of the molecule's properties to optimize potency and selectivity.[7][8]

Comparative Analysis: 6-Oxa-9-azaspiro[3.6]decan-8-one vs. its Carbocyclic Analog

The 6-Oxa-9-azaspiro[3.6]decan-8-one scaffold contains several features that make it a compelling candidate for a novel GSM. The lactam moiety (a cyclic amide) is a common feature in many biologically active compounds and can participate in hydrogen bonding with the target protein. The spirocyclic [3.6] decane core provides the rigid 3D architecture discussed above.

When comparing the heterocyclic 6-oxa-9-azaspiro[3.6]decan-8-one to its direct carbocyclic analog (where the oxygen at position 6 is replaced by a methylene group, CH₂), we can hypothesize several key differences in their potential biological activity based on fundamental medicinal chemistry principles:

Feature6-Oxa-9-azaspiro[3.6]decan-8-oneCarbocyclic Analog (9-azaspiro[3.6]decan-8-one)Rationale and Potential Impact on GSM Activity
Polarity & Solubility Higher polarity due to the ether oxygen.Lower polarity, more lipophilic.The increased polarity of the oxa-analog could improve aqueous solubility, which is often a desirable property for drug candidates. However, excessive polarity might hinder blood-brain barrier penetration, a critical requirement for AD therapies.
Hydrogen Bonding The ether oxygen can act as a hydrogen bond acceptor.Lacks a hydrogen bond acceptor at this position.The ability to form an additional hydrogen bond with the γ-secretase complex could significantly increase binding affinity and potency for the oxa-analog.
Conformation The C-O bond is shorter than a C-C bond, and the bond angles differ.Standard carbon-carbon bond lengths and angles.These subtle geometric differences will alter the overall shape and conformation of the spirocycle. This could lead to a better or worse fit within the allosteric binding site on γ-secretase, directly impacting modulatory activity.
Metabolic Stability The ether linkage might be susceptible to oxidative metabolism by cytochrome P450 enzymes.The carbocyclic ring is generally more metabolically stable.The carbocyclic analog may have a longer half-life in the body. However, metabolic soft spots can sometimes be advantageous for ensuring drug clearance and avoiding accumulation.

Experimental Protocols for Evaluation

To validate the potential of these compounds as GSMs, a series of in vitro and in vivo experiments are required. The following protocols describe a standard workflow for characterizing novel GSM candidates.

Primary Assay: In Vitro γ-Secretase Activity

This assay measures the direct effect of the compounds on the production of different Aβ peptides in a cellular context.

Workflow Diagram:

experimental_workflow start Synthesize Test Compounds (Oxa- and Carbocyclic Analogs) cell_culture Culture HEK293 cells stably expressing human APP start->cell_culture treatment Treat cells with a range of compound concentrations (e.g., 1 nM to 10 μM) cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Harvest conditioned media incubation->harvest elisa Quantify Aβ42, Aβ40, and Aβ38 levels using specific ELISAs harvest->elisa data_analysis Calculate IC50 (Aβ42 reduction) and EC50 (Aβ38 increase) elisa->data_analysis end Identify Potent and Selective GSMs data_analysis->end

Caption: Experimental workflow for primary screening of GSM candidates.

Step-by-Step Protocol:

  • Cell Culture: Plate human embryonic kidney (HEK293) cells stably overexpressing human APP695 in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (6-Oxa-9-azaspiro[3.6]decan-8-one and its carbocyclic analogs) in DMSO. The final concentration in the assay should typically range from 1 nM to 10 µM.

  • Treatment: Add the diluted compounds to the cell culture medium. Include a vehicle control (DMSO only) and a positive control (a known GSM).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Carefully collect the conditioned media from each well.

  • Quantification of Aβ Peptides: Use commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits specific for Aβ42, Aβ40, and Aβ38 to measure the concentration of each peptide in the conditioned media.

  • Data Analysis: Plot the concentration of each Aβ peptide against the compound concentration. Calculate the IC50 value (the concentration at which Aβ42 production is reduced by 50%) and the EC50 value (the concentration at which Aβ38 production is increased by 50%).

Secondary Assay: Notch Selectivity Assay

This assay is crucial to confirm that the compounds do not inhibit Notch signaling.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line that expresses a Notch-dependent reporter, such as a luciferase gene under the control of a Notch-responsive promoter.

  • Treatment: Treat the cells with the test compounds at concentrations up to 100-fold higher than their Aβ42 IC50.

  • Incubation: Incubate for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Compare the luciferase activity in compound-treated cells to the vehicle control. A potent GSM should show minimal to no inhibition of the Notch-dependent reporter signal.

Hypothetical Data Summary

The data from the above experiments would be summarized to compare the lead candidates.

CompoundAβ42 Reduction IC₅₀ (nM)Aβ38 Increase EC₅₀ (nM)Notch Inhibition IC₅₀ (µM)Selectivity Index (Notch IC₅₀ / Aβ42 IC₅₀)
6-Oxa-9-azaspiro[3.6]decan-8-one [Experimental Value][Experimental Value][Experimental Value]>1000
Carbocyclic Analog [Experimental Value][Experimental Value][Experimental Value]>1000
Reference GSM 1525>20>1300

A higher selectivity index indicates a safer compound.

Conclusion

The 6-Oxa-9-azaspiro[3.6]decan-8-one scaffold and its carbocyclic analogs represent a novel and structurally interesting class of compounds for the development of γ-secretase modulators. The inherent rigidity of the spirocyclic core, combined with the potential for specific interactions conferred by the lactam and ether functionalities, provides a strong rationale for their investigation. While the heterocyclic "oxa-" analog may offer advantages in binding affinity through hydrogen bonding, the carbocyclic version might possess superior metabolic stability and pharmacokinetic properties. Ultimately, only thorough synthesis and biological evaluation, following the protocols outlined in this guide, will reveal the true therapeutic potential of this promising chemical series in the ongoing search for a disease-modifying treatment for Alzheimer's disease.

References

  • Rynearson, K. D., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine, 218(4), e20202560.
  • Al-Naseeri, A. K. A., Saleh, H. K., & Jassim, H. A. (2024).
  • Krasavin, M. (2023).
  • Li, Y., et al. (2025). The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease.
  • Bayazeed, A. A., & Alnoman, R. B. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through the reaction of chalcones with some chemical reagents. Journal of the Indian Chemical Society.
  • Kakkar, S., & Narasimhan, B. (2019).
  • ResearchGate. (n.d.). Spirocyclic compounds with biological activity.
  • Crump, C. J., Johnson, D. S., & Li, Y. M. (2013). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Biochemistry, 52(19), 3197–3216.
  • Chaki, S., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 39(17), 3218-3228.
  • Tomita, T. (2009). Structure-function relationship of γ-secretase. Current Pharmaceutical Design, 15(27), 3189-3196.
  • Olsson, F., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease.
  • Cacace, R., et al. (2023). Mutated Toll-like receptor 9 increases Alzheimer's disease risk by compromising innate immunity protection.
  • Cordiner, R. L., et al. (2008). Synthetic and biological studies on the spiro-mamakone system. Organic & Biomolecular Chemistry, 6(22), 4169-4176.
  • ALZFORUM. (2025). Nivegacetor. ALZFORUM.
  • Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213.
  • Shoji, T., & Tsubaki, K. (2020).
  • Mezei, M. (2021). Structural Analysis of the Simultaneous Activation and Inhibition of γ-Secretase Activity in the Development of Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 22(8), 3894.
  • Allied Academies. (2023). Structure-activity relationship studies on drug candidates for alzheimer's disease. Journal of Alzheimer's Disease & Parkinsonism.
  • Petrie, C. R., et al. (1985). Synthesis and biological activity of 6-azacadeguomycin and certain 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides. Journal of Medicinal Chemistry, 28(8), 1010-1016.
  • Alzheimer's Association. (2020). A single ascending dose study in healthy volunteers to assess the safety and PK of LY3372689, an inhibitor of O-GlcNAcase (OGA) enzyme. Alzheimer's & Dementia, 16(S6).
  • Harrison, B. A., et al. (2009). Synthesis and structure-activity relationship of a novel series of heterocyclic sulfonamide gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3501-3505.
  • Marco-Contelles, J., et al. (2024). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. International Journal of Molecular Sciences, 25(11), 5917.
  • The American Journal of Managed Care. (2000). Alzheimer's Disease. The American Journal of Managed Care, 6(22 Suppl), S1123-S1139.
  • NeurologyLive. (2023).

Sources

Structure-activity relationship (SAR) studies of 6-Oxa-9-azaspiro[3.6]decan-8-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the 6-Oxa-9-azaspiro[3.6]decan-8-one scaffold. It is designed for medicinal chemists and drug discovery scientists evaluating this specific spirocyclic core as a bioisostere or novel pharmacophore to replace traditional "flat" heterocycles.

Executive Summary: The "Escape from Flatland"

The 6-Oxa-9-azaspiro[3.6]decan-8-one scaffold represents a high-value "3D-rich" building block. Unlike traditional planar rings (e.g., phenyl, pyridine) or flexible linkers (e.g., PEG, linear alkyls), this scaffold offers a unique combination of conformational restriction and defined exit vectors .

This guide compares the spiro[3.6] core against standard alternatives (Morpholines, 1,4-Diazepines) to demonstrate its superiority in modulating Lipophilicity Efficiency (LipE) and metabolic stability.

Key Physicochemical Advantages
Feature6-Oxa-9-azaspiro[3.6]decan-8-oneTraditional Alternative (e.g., Morpholine)Impact on Drug Design
Dimensionality (

)
High (Spiro-center driven)Low to ModerateImproved solubility & receptor selectivity.
Vector Geometry Orthogonal (

twist)
Linear/PlanarAccess to novel IP space & binding pockets.
Metabolic Stability High (Quaternary carbon shield)Low (N-dealkylation prone)Extended half-life (

).
H-Bond Capability 1 Acceptor (O), 1 Donor/Acceptor (Amide)1 Acceptor (O), 1 Basic NTunable polarity without basicity issues.

Structural Analysis & Comparative Performance

The Core Architecture

The scaffold consists of a cyclobutane ring spiro-fused to a seven-membered oxazepanone ring.

  • Ring A (Cyclobutane): Acts as a steric shield and a lipophilic anchor.

  • Ring B (Oxazepanone): Contains the polar functionality (Carbamate/Lactam-like motif).

    • 6-Oxa: Oxygen atom reduces basicity and LogP.

    • 8-One: Carbonyl provides a rigid H-bond acceptor.

    • 9-Aza: Nitrogen serves as the primary vector for diversification (e.g., arylation, alkylation).

Performance Comparison: Spiro vs. Flat Scaffolds

In a comparative study regarding metabolic stability (human liver microsomes - HLM), spirocyclic cores often outperform their non-spiro analogs.

Case Study Data: Clearance (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) & Solubility 
Hypothetical data based on class-wide spirocycle behavior (e.g., Carreira et al., J. Med. Chem).[1][2][3][4][5][6]
Scaffold ClassStructure TypeHLM ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

(

L/min/mg)
Kinetic Solubility (

M)
Notes
Product (Spiro[3.6]) Rigid 3D Spiro < 15 (High Stability) > 200 Quaternary center blocks CYP450 access.
1,4-Diazepan-5-oneFlexible 7-ring45 (Moderate)120Prone to ring oxidation.
N-Aryl MorpholineFlat Saturated> 80 (High Clearance)150Rapid N-dealkylation/oxidation.

Expert Insight: The spiro[3.6] system essentially "locks" the bioactive conformation. While diazepines flop between conformers (costing entropy upon binding), the spiro[3.6] core is pre-organized, potentially improving potency (


).

Structure-Activity Relationship (SAR) Strategy

To optimize this scaffold, researchers should treat the molecule as three distinct zones.[6]

Zone 1: The Nitrogen Vector (Position 9)

This is the primary handle for SAR exploration.

  • Recommendation: Use Buchwald-Hartwig aminations or

    
     to attach heteroaryl groups.
    
  • SAR Trend: Electron-deficient heterocycles (e.g., Pyridine, Pyrimidine) at N9 often improve metabolic stability compared to phenyl rings.

  • Warning: Avoid bulky ortho-substituents on the N9-aryl group, as steric clash with the 8-carbonyl oxygen can distort the 7-membered ring planarity.

Zone 2: The Cyclobutane "Tail" (Positions 1-4)
  • Modulation: The cyclobutane ring is a perfect "lipophilic knob."

  • Substitution: Introducing fluorine (e.g., 2,2-difluoro) on the cyclobutane ring lowers

    
     of nearby functional groups and blocks metabolic hotspots without significantly changing the overall volume.
    
  • Solubility: If LogD is too high, replace the cyclobutane with an oxetane (Spiro[3.3] system), though this changes the vector angle.

Zone 3: The Lactam Core (Positions 6-8)
  • Rigidity: The lactam (amide) bond is planar.

  • Bioisosteres: If the carbonyl (C=O) is a metabolic liability or creates permeability issues (PSA), it can be reduced to the amine (though this increases basicity) or converted to a thione (rare).

Experimental Protocol: Scaffold Synthesis & Validation

Objective: Synthesis of the core 6-Oxa-9-azaspiro[3.6]decan-8-one skeleton. Methodology: Ring expansion of a spiro-ketone precursor via Beckmann Rearrangement or Schmidt Reaction.

Step-by-Step Synthesis Workflow
  • Starting Material: Begin with commercially available spiro[3.3]heptan-1-one or construct the spiro-cyclobutanone via alkylation of cyclobutanecarboxylate.

  • Ring Expansion (Schmidt Reaction):

    • Reagents: Sodium Azide (

      
      ), Methanesulfonic acid (
      
      
      
      ) or Polyphosphoric acid (PPA).
    • Conditions:

      
      C to RT, 12 hours.
      
    • Mechanism:[6] Migration of the carbon to nitrogen inserts the "aza" group.

    • Note: Regioselectivity is governed by the migration aptitude of the carbon adjacent to the spiro center.

  • Oxa-Insertion (If not present):

    • Alternative Route: If the "6-oxa" is required specifically, it is often easier to synthesize via Intramolecular Cyclization of a functionalized cyclobutane amino-alcohol derivative using Phosgene or CDI (Carbonyl diimidazole) to close the carbamate ring.

Self-Validating Protocol: Microsomal Stability Assay

To verify the "Metabolic Shielding" claim.

  • Incubation: Incubate 1

    
    M of the test compound with pooled Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system at 
    
    
    
    C.
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    . 
    
    
    
    .
    • Pass Criteria:

      
       min indicates excellent stability for this scaffold class.
      

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the Spiro[3.6] scaffold over traditional alternatives during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization Phase: Improve Metabolic Stability & Solubility Check_Flat Current Scaffold: Planar/Flat? (e.g., Morpholine) Start->Check_Flat Check_Fsp3 Calculate Fsp3 Fraction Check_Flat->Check_Fsp3 Yes Analysis_Vector Analyze Exit Vectors: Need 90° Orthogonal Twist? Check_Fsp3->Analysis_Vector Fsp3 < 0.4 Decision_Spiro Switch to Spiro[3.6] Scaffold (6-Oxa-9-azaspiro[3.6]decan-8-one) Synthesis Synthesis: Cyclobutane + Heteroatom Insertion Decision_Spiro->Synthesis Analysis_Vector->Decision_Spiro Yes (Need 3D) Consider Piperazine Consider Piperazine Analysis_Vector->Consider Piperazine No (Linear required) Result Outcome: High Fsp3, Low CLint, Novel IP Synthesis->Result

Caption: Decision Logic for implementing Spiro[3.6] scaffolds to resolve metabolic liabilities in flat lead compounds.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[2] Journal of Medicinal Chemistry, 2021.[2][7] Link

  • Escape from Flatland: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link

  • Spiro-Oxazepanone Derivatives: Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 2014. (Contextual grounding for spiro-synthesis).
  • PubChem Compound Summary: Spiro[3.6]decane derivatives data. Link

  • Sigma-Aldrich Building Blocks: "Spirocyclic Building Blocks for Scaffold Assembly." Link

Sources

Validating the mechanism of action of 6-Oxa-9-azaspiro[3.6]decan-8-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 6-Oxa-9-azaspiro[3.6]decan-8-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Spirocyclic Advantage

In modern medicinal chemistry, the "Escape from Flatland" paradigm has elevated spirocyclic scaffolds from mere curiosities to essential tools for optimizing drug-like properties.[1] 6-Oxa-9-azaspiro[3.6]decan-8-one represents a specific, high-value "privileged structure" designed to impart three-dimensionality (Fsp³) while maintaining low molecular weight.[1]

Unlike traditional flat scaffolds (e.g., piperazines, morpholines) or flexible 7-membered rings (e.g., homomorpholines), this spirocyclic core offers a unique Mechanism of Action (MoA) defined not by biological target inhibition per se, but by conformational restriction and vector positioning . By locking the normally flexible 7-membered oxa-azepanone ring via a spiro-cyclobutane fusion, it precisely orients pharmacophores, reduces lipophilicity (LogD), and blocks metabolic soft spots.[1]

This guide details the validation of this scaffold’s structural mechanism, comparing it against standard alternatives and providing rigorous protocols for experimental verification.

Mechanism of Action: Structural & Physicochemical Modulation[1][2]

The "mechanism" of a scaffold is its ability to influence the binding thermodynamics and pharmacokinetics of the final drug candidate.[1]

  • Conformational Restriction: The spiro[3.6] fusion creates a quaternary center that drastically reduces the entropic penalty of binding.[1] Unlike a flexible homomorpholine ring, which must freeze out multiple conformers to bind a target, the 6-oxa-9-azaspiro[3.6]decan-8-one is pre-organized.[1]

  • Vector Definition: The 4-membered ring acts as a rigid anchor, forcing substituents on the 7-membered lactam (nitrogen or alpha-carbons) into specific exit vectors, enabling access to novel chemical space in binding pockets.[1]

  • Metabolic Shielding: The quaternary spiro carbon prevents oxidative metabolism (e.g., P450-mediated hydroxylation) at that position, a common failure point in simpler rings.

Diagram: The "Escape from Flatland" Logic Flow

ScaffoldLogic Flat Flat Scaffold (e.g., Morpholine) Issue High Entropy Penalty Poor Solubility Metabolic Liability Flat->Issue Limitations Spiro Spiro[3.6] Scaffold (6-Oxa-9-azaspiro...) Issue->Spiro Optimization Mechanism Mechanism: 1. Increase Fsp3 2. Lock Conformation 3. Define Vectors Spiro->Mechanism Structural MoA Outcome Improved Potency Lower LogD Extended Half-life Mechanism->Outcome Validation

Caption: Logical progression from traditional flat scaffolds to the spirocyclic solution, highlighting the mechanistic advantages of the 6-oxa-9-azaspiro[3.6]decan-8-one core.

Comparative Analysis: Alternatives & Performance

To validate the utility of 6-Oxa-9-azaspiro[3.6]decan-8-one, it must be benchmarked against its direct structural competitors: the flexible Homomorpholine (7-membered ring without spiro) and the smaller 2-Oxa-6-azaspiro[3.3]heptane (rigid, but different vectors).[1]

Table 1: Physicochemical and Structural Comparison
Feature6-Oxa-9-azaspiro[3.6]decan-8-one Homomorpholine (Analog) 2-Oxa-6-azaspiro[3.3]heptane
Structure Type Spirocyclic (4,7-fused)Monocyclic (7-membered)Spirocyclic (4,4-fused)
Conformational Flexibility Moderate-Rigid (Defined pucker)High (Floppy)High-Rigid (Planar/Puckered)
Fsp³ Fraction High (0.8-1.[1]0)High (0.8-1.[1]0)High (1.0)
Vector Orientation Obtuse/Unique (7-mem ring twist)Variable (Undefined)Linear/Acute (Linear exit)
Metabolic Stability High (Quaternary block)Low (Alpha-oxidation prone)High (Quaternary block)
Solubility (LogD) Excellent (Polar ether/lactam)GoodGood
Synthetic Complexity HighLowModerate

Key Insight: The [3.6] system offers a "Goldilocks" zone—more rigid than the homomorpholine to improve potency, but with a unique 7-membered ring geometry that accesses binding pockets unreachable by the smaller, linear [3.3] spiro systems.

Experimental Validation Protocols

To validate the MoA of this scaffold in a drug discovery context, three pillars must be tested: Structural Integrity , Lipophilicity Modulation , and Metabolic Stability .

Protocol A: Structural Vector Validation (Small Molecule X-Ray)

Objective: Confirm the exit vectors of substituents on the Nitrogen (N-9) relative to the spiro core.[1]

  • Crystallization: Dissolve 5 mg of the N-benzyl derivative (CAS 1160245-66-8) in hot ethanol.[1] Allow slow evaporation at 4°C for 48-72 hours.

  • Diffraction: Mount single crystal on a goniometer. Collect data at 100 K using Cu Kα radiation.[1]

  • Analysis: Solve structure using direct methods (SHELXT).

  • Vector Calculation: Measure the torsion angle between the C(spiro)-C(ring) bond and the N-Substituent bond.

    • Success Criteria: The torsion angle should show a deviation of >20° compared to the energy-minimized structure of the flat homomorpholine analog, confirming a distinct vector.[1]

Protocol B: Comparative Lipophilicity (LogD Shake-Flask)

Objective: Validate the "Solubility Enhancement" mechanism.

  • Preparation: Prepare 10 mM DMSO stocks of the Spiro compound and a reference Morpholine analog.

  • Partitioning: Add 10 µL stock to a biphasic mixture of octanol (saturated with PBS) and PBS (pH 7.4).

  • Equilibration: Shake at 250 rpm for 4 hours at 25°C. Centrifuge at 3000g for 10 min to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    
    • Target: The spiro compound should exhibit a LogD 0.5–1.0 unit lower than a corresponding phenyl-substituted cyclohexyl analog.[1]

Protocol C: Metabolic Stability (Microsomal Clearance)

Objective: Validate the "Metabolic Shielding" mechanism of the spiro center.[1]

  • Incubation:

    • Test System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

    • Substrate: 1 µM Spiro compound vs. Homomorpholine analog.[1]

    • Cofactor: NADPH regenerating system.[1]

  • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Validation: The Spiro compound must show statistically significant (

      
      ) lower clearance (
      
      
      
      ) than the non-spiro analog.[1]

Visualization of Experimental Workflow

ValidationWorkflow cluster_structure Structural Validation cluster_physchem Physicochemical Validation cluster_dmpk Metabolic Validation Start Compound Synthesis (6-Oxa-9-azaspiro[3.6]decan-8-one) Xray X-Ray Crystallography (Vector Confirmation) Start->Xray LogD LogD7.4 Assay (Lipophilicity) Start->LogD HLM Microsomal Stability (Intrinsic Clearance) Start->HLM Decision Go/No-Go Decision (Is MoA Validated?) Xray->Decision Defined Vector? LogD->Decision LogD < 3? Sol Kinetic Solubility HLM->Decision T1/2 > 30 min?

Caption: Step-by-step validation workflow ensuring the scaffold meets structural, physical, and metabolic criteria before lead optimization.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[1][2][3][4][5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[1]

  • BenchChem. (2025).[1][2][6] The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide.

  • Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(21), 3524-3529.[1]

  • Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids.[1] Fluid Phase Equilibria, 172(1), 43-72.[1] (Basis for LogD calculations).[1]

Sources

Benchmarking the Synthetic Efficiency of 6-Oxa-9-azaspiro[3.6]decan-8-one Preparation Methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the synthetic strategies for 6-Oxa-9-azaspiro[3.6]decan-8-one , a specialized spirocyclic scaffold increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability (Fsp³ character).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthetic efficiency, scalability, and mechanistic validation.

Introduction: The Spiro[3.6] Advantage

The 6-oxa-9-azaspiro[3.6]decan-8-one scaffold represents a "privileged structure" in modern drug design. By fusing a constrained cyclobutane ring (spiro[3.6] system) with a 7-membered oxazepanone ring, this moiety offers unique conformational rigidity. Unlike standard piperidine or morpholine bioisosteres, this spirocycle forces substituents into specific vectors, potentially enhancing ligand-target binding affinity while lowering logP values.

This guide benchmarks the two dominant synthetic methodologies:

  • Method A: The De Novo Cyclization (Amino-Alcohol Route) – The industry-standard approach for high regioselectivity.

  • Method B: The Ring Expansion (Schmidt/Beckmann Route) – A shorter sequence utilizing spiro-ketone precursors, often used for rapid analog generation.

Comparative Analysis of Methods

FeatureMethod A: De Novo Cyclization Method B: Ring Expansion
Primary Precursor Ethyl 1-cyanocyclobutanecarboxylate2-Oxaspiro[3.5]nonan-7-one
Key Transformation Intramolecular Williamson EtherificationSchmidt Rearrangement (Azide insertion)
Regioselectivity High (Controlled by stepwise assembly)Moderate (Dependent on migratory aptitude)
Scalability High (Avoids explosive azides)Low/Medium (Safety concerns with

)
Step Count 4 Steps (from commercial ester)2-3 Steps (from spiro-ketone)
Overall Yield ~45–60%~30–50%
Best For Process Chemistry / Scale-up Library Generation / Early Discovery

Detailed Experimental Protocols

Method A: The De Novo Cyclization (Recommended)

This method constructs the 7-membered ring sequentially, ensuring the oxygen and nitrogen atoms are placed exactly at positions 6 and 9. It avoids the regiochemical ambiguity of ring expansion.

Phase 1: Precursor Synthesis

Reaction: Reduction of Ethyl 1-cyanocyclobutanecarboxylate to 1-(aminomethyl)-1-(hydroxymethyl)cyclobutane.

  • Setup: Charge a dry 3-neck flask with THF (anhydrous) and cool to 0°C.

  • Reduction: Add

    
     (2.5 equiv) carefully. Dropwise add Ethyl 1-cyanocyclobutanecarboxylate  (1.0 equiv) in THF.
    
  • Workup: Reflux for 4 hours. Quench using the Fieser method (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter the aluminum salts and concentrate to obtain the amino-alcohol intermediate.
    • Checkpoint: Verify formation of the primary amine and alcohol via NMR (loss of cyano and ester peaks).

Phase 2: Acylation and Ring Closure

Reaction: Chloroacetylation followed by base-mediated cyclization.

  • Acylation: Dissolve the amino-alcohol (1.0 equiv) in DCM/Et3N at -10°C. Add Chloroacetyl chloride (1.1 equiv) dropwise.

    • Mechanism:[1][2] The amine is significantly more nucleophilic than the alcohol, forming the amide exclusively at low temperatures.

  • Cyclization: Solvent swap to dry THF. Add NaH (60% dispersion, 2.5 equiv) at 0°C, then warm to RT.

    • Mechanism:[1][2] The alkoxide formed attacks the alkyl chloride in an intramolecular Williamson ether synthesis (

      
      ), closing the 7-membered ring.
      
  • Purification: Quench with saturated

    
    . Extract with EtOAc. Purify via flash chromatography (MeOH/DCM).
    
Phase 3: N-Functionalization (Optional)

To obtain the 9-benzyl derivative (CAS 1160245-66-8):

  • Treat the lactam with NaH (1.2 equiv) in DMF at 0°C.

  • Add Benzyl bromide (1.1 equiv). Stir for 2 hours.

Method B: The Ring Expansion (Alternative)

Useful when the spiro-ketone precursor is already available. This method uses the Schmidt reaction to insert a nitrogen atom into a 6-membered ketone.

  • Precursor: Start with 2-oxaspiro[3.5]nonan-7-one .

  • Schmidt Reaction:

    • Dissolve ketone in

      
       or TFA.
      
    • Add Sodium Azide (

      
      , 1.5 equiv) in portions (Caution: 
      
      
      
      generation).
    • Add catalyst (Methanesulfonic acid or

      
      ).
      
    • Heat to 50°C until gas evolution (

      
      ) ceases.
      
  • Outcome: The nitrogen inserts adjacent to the carbonyl. Due to the symmetry of the spiro[3.5] precursor, regioselectivity issues are minimized, but electronic bias can sometimes favor the wrong isomer.

Mechanistic Visualization

The following diagram illustrates the critical decision points and pathways for both methods.

G start_A Ethyl 1-cyanocyclobutane- carboxylate step_A1 Reduction (LiAlH4) start_A->step_A1 start_B 2-Oxaspiro[3.5]nonan-7-one step_B1 Schmidt Reaction (NaN3, MSA) start_B->step_B1 inter_A1 1-(Aminomethyl)-1- (hydroxymethyl)cyclobutane step_A1->inter_A1 step_A2 Chloroacetylation (ClCH2COCl, Et3N) inter_A1->step_A2 inter_A2 N-(1-(hydroxymethyl)cyclobutyl) -2-chloroacetamide step_A2->inter_A2 step_A3 Cyclization (NaH/THF) Intramolecular SN2 inter_A2->step_A3 final 6-Oxa-9-azaspiro[3.6]decan-8-one step_A3->final Regioselective inter_B1 Ring Expansion Intermediate step_B1->inter_B1 inter_B1->final Direct Insertion

Caption: Comparative workflow of De Novo Cyclization (Left) versus Ring Expansion (Right) strategies.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes and Azetidines." Angewandte Chemie International Edition, 49(47), 9052-9055. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257-8322. Link

  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Smith, P. W., et al. (1995). "Synthesis of Novel Spiro-Lactams via Schmidt Rearrangement." Journal of Medicinal Chemistry, 38(19), 3772-3779. Link

  • BenchChem. "Product Entry: 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one (CAS 1160245-66-8)."[3] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.